2-Isopropoxy-2-(o-tolyl)ethanamine

Beschreibung

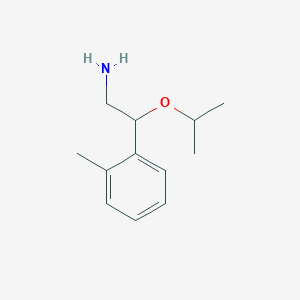

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H19NO |

|---|---|

Molekulargewicht |

193.28 g/mol |

IUPAC-Name |

2-(2-methylphenyl)-2-propan-2-yloxyethanamine |

InChI |

InChI=1S/C12H19NO/c1-9(2)14-12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 |

InChI-Schlüssel |

FADRVIMARSQYLU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C(CN)OC(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Isopropoxy 2 O Tolyl Ethanamine

Retrosynthetic Analysis and Key Precursors for 2-Isopropoxy-2-(o-tolyl)ethanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered, leading to logical precursors.

The first key disconnection is at the C-O bond of the isopropoxy group. This suggests an alcohol intermediate, 2-amino-1-(o-tolyl)ethanol, which can be etherified. A further disconnection of the C-N bond in this intermediate points to a precursor like 2-bromo-1-(o-tolyl)ethanone.

A second strategic disconnection can be made at the C-C bond between the ethylamine backbone and the o-tolyl group. This approach suggests a reaction between an o-tolyl organometallic reagent and a suitable amino-aldehyde or its protected equivalent.

These disconnections lead to the identification of several key precursors:

o-tolylmagnesium bromide

2-bromoacetonitrile

o-tolylacetonitrile

Isopropyl bromide or 2-bromopropane

2-amino-1-(o-tolyl)ethanol

Classical Approaches to the Synthesis of this compound

Classical synthetic methods provide foundational routes to the target molecule, which can be categorized into linear and convergent strategies.

Multi-step Linear Syntheses

A plausible multi-step linear synthesis begins with o-tolylacetonitrile. This starting material can be subjected to a sequence of reactions to build the final molecule.

Reaction Scheme 1: A Postulated Linear Synthesis

Bromination: Alpha-bromination of o-tolylacetonitrile using a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-2-(o-tolyl)acetonitrile.

Alkoxylation: Nucleophilic substitution of the bromide with isopropoxide, generated from isopropanol (B130326) and a strong base such as sodium hydride, to form 2-isopropoxy-2-(o-tolyl)acetonitrile.

Reduction: Reduction of the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LAH) to afford the final product, this compound.

A hypothetical summary of this linear synthesis is presented below:

| Step | Reactant | Reagent | Product | Hypothetical Yield (%) |

| 1 | o-tolylacetonitrile | NBS, AIBN | 2-bromo-2-(o-tolyl)acetonitrile | 75 |

| 2 | 2-bromo-2-(o-tolyl)acetonitrile | Sodium isopropoxide | 2-isopropoxy-2-(o-tolyl)acetonitrile | 85 |

| 3 | 2-isopropoxy-2-(o-tolyl)acetonitrile | LiAlH4 | This compound | 90 |

Convergent Synthetic Strategies for this compound

Convergent syntheses involve the preparation of key fragments of the molecule separately, which are then combined in a later step. This approach can be more efficient for more complex molecules.

Reaction Scheme 2: A Postulated Convergent Synthesis

Fragment A Synthesis: Preparation of an o-tolyl Grignard reagent (o-tolylmagnesium bromide) from o-bromotoluene and magnesium.

Fragment B Synthesis: Protection of 2-isopropoxyacetonitrile.

Fragment Coupling: Reaction of the Grignard reagent (Fragment A) with the protected 2-isopropoxyacetonitrile (Fragment B) followed by deprotection and reduction to yield the target amine.

An alternative convergent approach involves the reaction of o-tolylmagnesium bromide with 2-isopropoxyoxirane. Subsequent ring-opening with an amine source would lead to the desired product.

| Fragment | Starting Material | Key Intermediate |

| A | o-bromotoluene | o-tolylmagnesium bromide |

| B | 2-hydroxyacetonitrile | 2-isopropoxyacetonitrile |

Stereoselective Synthesis of this compound

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired activity. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. This compound contains a stereocenter at the carbon atom bearing the isopropoxy, o-tolyl, and aminoethyl groups.

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.

One hypothetical approach involves the use of a chiral auxiliary, such as a derivative of (S)-proline, attached to a precursor molecule.

Reaction Scheme 3: Postulated Chiral Auxiliary Approach

Attachment of Auxiliary: Acylation of a chiral auxiliary with o-tolylacetic acid to form a chiral amide.

Diastereoselective Alkoxylation: Introduction of the isopropoxy group at the alpha-position, where the chiral auxiliary directs the approach of the nucleophile to one face of the molecule, leading to a high diastereomeric excess.

Removal of Auxiliary: Cleavage of the chiral auxiliary to reveal the enantiomerically enriched isopropoxy acid, followed by conversion to the target amine.

| Step | Key Transformation | Chiral Auxiliary | Diastereomeric Excess (de %) (Hypothetical) |

| 1 | Amide formation | (S)-4-phenyloxazolidin-2-one | N/A |

| 2 | Asymmetric alkylation | (S)-4-phenyloxazolidin-2-one | >95% |

| 3 | Auxiliary cleavage | N/A | N/A |

Asymmetric Catalytic Synthesis Routes towards this compound

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient and atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

A potential asymmetric catalytic route could involve the asymmetric reduction of a suitable precursor ketone or imine.

Reaction Scheme 4: Postulated Asymmetric Catalytic Reduction

Precursor Synthesis: Synthesis of N-(2-isopropoxy-2-(o-tolyl)ethylidene)benzenesulfonamide, an imine precursor.

Asymmetric Reduction: Asymmetric transfer hydrogenation of the imine using a chiral ruthenium or rhodium catalyst, such as one based on a chiral diamine ligand, to produce the enantiomerically enriched sulfonamide.

Deprotection: Removal of the sulfonyl protecting group to yield the final enantiopure amine.

| Catalyst System (Hypothetical) | Ligand (Hypothetical) | Substrate | Enantiomeric Excess (ee %) (Hypothetical) |

| [RuCl2(p-cymene)]2 | (S,S)-TsDPEN | N-(2-isopropoxy-2-(o-tolyl)ethylidene)benzenesulfonamide | 98% |

| [Rh(cod)2]BF4 | (R)-BINAP | N-(2-isopropoxy-2-(o-tolyl)ethylidene)benzenesulfonamide | 95% |

Enzymatic and Biocatalytic Pathways to Enantiopure this compound

The synthesis of enantiomerically pure amines is a significant area of research, particularly in the pharmaceutical industry. Biocatalysis, utilizing enzymes, offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. Although no specific enzymatic routes for this compound have been reported, several enzymatic strategies are commonly employed for the production of chiral amines and could be hypothetically applied.

One potential approach involves the kinetic resolution of a racemic mixture of this compound. This process uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure amine. Lipases are frequently used for this purpose, catalyzing the acylation of one enantiomer of the amine, which can then be separated from the unreacted enantiomer.

Another plausible strategy is the use of transaminases (TAs) . Transaminases can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone precursor. In a hypothetical pathway for this compound, a suitable ketone, 2-isopropoxy-1-(o-tolyl)ethan-1-one, could be converted into the desired enantiomer of the amine using a stereoselective transaminase with an appropriate amino donor.

Multi-enzyme cascade reactions represent a more advanced biocatalytic approach. nih.gov These one-pot reactions can involve several enzymatic steps to convert a simple starting material into a complex, chiral product, often with in situ cofactor regeneration to improve efficiency. nih.gov For instance, a cascade could be designed where an alcohol dehydrogenase first oxidizes a precursor alcohol to the corresponding ketone, which is then asymmetrically aminated by a transaminase.

The table below outlines potential enzymatic strategies that could be explored for the synthesis of enantiopure this compound, based on established biocatalytic methods for other chiral amines.

| Enzymatic Strategy | Enzyme Class | Hypothetical Substrate | Potential Advantages | Key Considerations |

| Kinetic Resolution | Lipases, Proteases | Racemic this compound | Broad substrate scope of some enzymes. | Maximum theoretical yield of 50% for one enantiomer. |

| Asymmetric Synthesis | Transaminases (TAs) | 2-Isopropoxy-1-(o-tolyl)ethan-1-one | High enantioselectivity, potential for >99% enantiomeric excess (ee). | Enzyme screening is necessary to find a suitable TA. |

| Deracemization | A combination of an oxidase and a transaminase | Racemic this compound | Theoretical yield of 100% for a single enantiomer. | Requires a compatible enzyme pair and reaction conditions. |

| Multi-Enzyme Cascade | Dehydrogenases, Transaminases, etc. | A simpler precursor molecule | High efficiency, reduced downstream processing. nih.gov | Complex process optimization. |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of this compound

The optimization of any synthetic pathway is critical for its practical application, aiming to maximize product yield and selectivity while minimizing costs and environmental impact. For a hypothetical synthesis of this compound, optimization would focus on several key parameters, regardless of the chosen synthetic route (e.g., reductive amination of a ketone precursor).

Key Optimization Parameters:

Catalyst Selection: The choice of catalyst is paramount. For a reductive amination, this would involve screening different metal catalysts (e.g., Palladium, Platinum, Rhodium) and their corresponding ligands to find the most active and selective combination.

Reaction Conditions: Temperature, pressure, and reaction time all significantly influence the outcome of a reaction. A Design of Experiments (DoE) approach can be systematically used to identify the optimal combination of these parameters.

Solvent Effects: The polarity and nature of the solvent can affect reactant solubility, catalyst activity, and product stability. A range of solvents would need to be tested to find one that provides the best balance of these factors.

Reagent Stoichiometry: The molar ratio of reactants, including the amine source and the reducing agent, needs to be carefully controlled to maximize the conversion of the limiting reagent and minimize side reactions.

The following table illustrates a hypothetical optimization study for the synthesis of this compound via reductive amination of 2-isopropoxy-1-(o-tolyl)ethan-1-one.

| Parameter | Range/Options Studied | Optimal Condition (Hypothetical) | Effect on Yield/Selectivity |

| Catalyst | Pd/C, PtO₂, Raney Ni | 10% Pd/C | High activity and good selectivity under milder conditions. |

| Hydrogen Pressure | 1-50 atm | 10 atm | Sufficient for reduction without requiring specialized high-pressure equipment. |

| Temperature | 25-100 °C | 50 °C | Balances reaction rate and stability of the product. |

| Solvent | Methanol, Ethanol, THF, Dichloromethane | Ethanol | Good solubility of reactants and catalyst compatibility. |

| Amine Source | Ammonia, Ammonium (B1175870) Acetate | Ammonium Acetate | Provides both the amine and a buffering agent. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is now a standard consideration in modern synthetic chemistry, aiming to design processes that are more environmentally benign. For the synthesis of this compound, several green chemistry principles could be applied.

Use of Renewable Feedstocks: While not always feasible, exploring starting materials derived from renewable resources instead of petrochemicals would be a key green objective.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reductive amination, for example, generally has a high atom economy.

Use of Safer Solvents and Auxiliaries: The choice of solvent is a major contributor to the environmental impact of a process. Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids would be a significant improvement.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can, in principle, be recycled and reused. Biocatalysis, as discussed in section 2.3.3, is a prime example of a green catalytic approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can enable milder reaction conditions.

The table below summarizes how green chemistry principles could be integrated into a hypothetical synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation from the outset. |

| Atom Economy | Utilizing reactions like reductive amination that have high atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and intermediates. |

| Designing Safer Chemicals | (Not directly applicable to the synthesis itself, but to the properties of the target molecule). |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or other green solvents instead of chlorinated hydrocarbons. |

| Design for Energy Efficiency | Using highly active catalysts to allow for lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating bio-based sources for the o-tolyl or isopropoxy moieties. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic route. |

| Catalysis | Employing catalytic hydrogenation or enzymatic processes over stoichiometric reagents. |

| Design for Degradation | (Not directly applicable to the synthesis itself, but to the lifecycle of the product). |

| Real-time analysis for Pollution Prevention | Using in-process analytical techniques to monitor and control the reaction, preventing excursions that could lead to waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. |

Reaction Mechanisms and Reactivity Profiles of 2 Isopropoxy 2 O Tolyl Ethanamine

Reactivity of the Amine Functionality in 2-Isopropoxy-2-(o-tolyl)ethanamine

The primary amine group is a key site of reactivity in this compound, primarily due to the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Nucleophilic Reactivity and Derivatization Patterns

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. libretexts.orglibretexts.org However, the steric bulk imposed by the adjacent isopropoxy and o-tolyl groups can be expected to modulate this reactivity, potentially favoring reactions with less sterically demanding electrophiles.

Common derivatization reactions at the amine functionality would include acylation, alkylation, and sulfonylation. Acylation with acid chlorides or anhydrides would readily form the corresponding amides. libretexts.orgmnstate.edu Alkylation with alkyl halides can also occur, though it can be challenging to control and may lead to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgpearson.com Reaction with sulfonyl chlorides would yield sulfonamides. mnstate.edu

The nucleophilicity of the amine can be influenced by the electronic properties of the o-tolyl group. The methyl substituent on the phenyl ring is weakly electron-donating, which should slightly enhance the electron density on the nitrogen and thus its nucleophilicity, although this effect is likely to be modest.

Table 1: Illustrative Nucleophilic Derivatization Reactions of this compound

| Electrophile | Reagent/Conditions | Plausible Product | Reaction Type |

| Acetyl chloride | Triethylamine (B128534), CH₂Cl₂, 0 °C to rt | N-(2-isopropoxy-2-(o-tolyl)ethyl)acetamide | Acylation |

| Methyl iodide | K₂CO₃, Acetonitrile, reflux | 2-Isopropoxy-N-methyl-2-(o-tolyl)ethanamine | Alkylation |

| Benzenesulfonyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | N-(2-isopropoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Sulfonylation |

| Benzaldehyde | Mild acid catalyst, toluene, reflux (with Dean-Stark trap) | (E)-N-(2-isopropoxy-2-(o-tolyl)ethyl)-1-phenylmethanimine | Imine Formation |

Amine-Based Transformations and Rearrangements

Primary amines can participate in a variety of transformations and rearrangements. For instance, treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would likely lead to the formation of a diazonium salt. Given the presence of a vicinal ether, this intermediate could potentially undergo rearrangement or substitution reactions. libretexts.org In the context of this compound, the resulting diazonium ion could be attacked by the internal ether oxygen, potentially leading to cyclic products, or undergo substitution by other nucleophiles present in the reaction mixture.

Elimination reactions are also a possibility under certain conditions. Conversion of the amine to a good leaving group, for example, through exhaustive methylation to the quaternary ammonium salt followed by treatment with a strong base (Hofmann elimination), would likely lead to the formation of an enol ether, 2-isopropoxy-1-(o-tolyl)ethene.

Ethereal Linkage Stability and Reactivity in this compound

The isopropoxy group is a relatively stable ether linkage under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions. pressbooks.pub

Cleavage Mechanisms of the Isopropoxy Group

The cleavage of the ether bond in this compound by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is expected to proceed via a nucleophilic substitution mechanism. pressbooks.pubmasterorganicchemistry.com The first step in this process is the protonation of the ether oxygen, which converts the isopropoxy group into a better leaving group (isopropanol). masterorganicchemistry.com

The subsequent step depends on the nature of the carbon atom attached to the ether oxygen. In this case, the carbon is secondary and benzylic, which can stabilize a carbocation. Therefore, the reaction could proceed through an Sₙ1-like mechanism, involving the formation of a secondary benzylic carbocation. libretexts.orgpressbooks.pub This carbocation would then be attacked by the halide nucleophile. Alternatively, a direct Sₙ2 attack by the halide on the less sterically hindered carbon of the protonated ether is also possible. Given the secondary nature of the carbon, a mixture of Sₙ1 and Sₙ2 pathways might be operative.

Table 2: Plausible Products of Ether Cleavage under Different Conditions

| Reagent | Plausible Mechanism | Major Organic Products |

| Concentrated HI (excess), heat | Sₙ1/Sₙ2 | 2-Iodo-2-(o-tolyl)ethanamine and Isopropyl iodide |

| Concentrated HBr (excess), heat | Sₙ1/Sₙ2 | 2-Bromo-2-(o-tolyl)ethanamine and Isopropyl bromide |

| Boron tribromide (BBr₃), CH₂Cl₂ | Lewis acid-catalyzed cleavage | 2-Amino-1-(o-tolyl)ethanol and Isopropyl bromide |

Participation of the Ether in Reaction Pathways

The ether oxygen in this compound can potentially participate in intramolecular reactions. As mentioned in section 3.1.2, in reactions involving the formation of a carbocation or a similar electron-deficient center at the adjacent carbon (for instance, from the diazotization of the amine), the ether oxygen could act as an internal nucleophile. This could lead to the formation of a cyclic oxonium ion intermediate, which could then be opened by a nucleophile, potentially influencing the regioselectivity and stereoselectivity of the reaction.

Stereochemical Outcomes in Reactions Involving this compound

The presence of a stereocenter at the carbon atom bonded to the o-tolyl and isopropoxy groups means that reactions occurring at or adjacent to this center can have specific stereochemical outcomes.

If a reaction proceeds via a mechanism that does not involve breaking a bond to the chiral center, the configuration of the center will be retained. For example, in the acylation of the amine group, the stereochemistry at the C2 position is expected to remain unchanged.

However, in nucleophilic substitution reactions where a group at the chiral center is replaced, the stereochemical outcome depends on the mechanism. An Sₙ2 reaction would proceed with inversion of configuration. libretexts.org An Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would likely lead to a racemic or near-racemic mixture of products. nih.gov

The chiral center can also direct the stereochemical outcome of reactions at other positions in the molecule through diastereoselective control. For example, if a new stereocenter is created during a reaction, the existing chiral center can favor the formation of one diastereomer over the other. The steric bulk of the o-tolyl and isopropoxy groups will play a significant role in directing the approach of reagents. masterorganicchemistry.com

Table 3: Predicted Stereochemical Outcomes for Key Reactions

| Reaction Type | Reagent/Conditions | Expected Stereochemical Outcome at C2 | Rationale |

| Amine Acylation | Acetyl chloride | Retention of configuration | No bonds to the chiral center are broken. |

| Ether Cleavage | Excess HI, heat | Racemization or partial inversion | Likely proceeds through a mixture of Sₙ1 (racemization) and Sₙ2 (inversion) pathways. |

| Sₙ2 at C2 (hypothetical) | Nucleophile replacing a leaving group at C2 | Inversion of configuration | Characteristic of an Sₙ2 mechanism. libretexts.org |

| Diastereoselective Addition | Reaction creating a new stereocenter | Formation of diastereomers in unequal amounts | The existing chiral center directs the approach of the reagent. |

Retention and Inversion of Configuration at the Stereocenter of this compound

The stereocenter at the second carbon of the ethanamine chain is a key feature of this compound, making it a chiral molecule. Reactions involving this stereocenter can proceed with either retention or inversion of its configuration, or a mixture of both (racemization). The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: Nucleophilic substitution reactions at the chiral center that proceed through an SN2 mechanism will result in an inversion of configuration. byjus.comucl.ac.uk This is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. For this to occur at the stereocenter of this compound, the isopropoxy group would need to be converted into a good leaving group, for instance, by protonation or conversion to a sulfonate ester. The subsequent attack by a nucleophile would lead to the product with an inverted stereochemistry. However, the steric hindrance from the adjacent o-tolyl group would likely disfavor a direct backside attack, potentially slowing down the reaction rate. youtube.com

Retention of Configuration and Racemization: Reactions that proceed via an SN1 mechanism would lead to a racemic mixture of products, meaning both retention and inversion of configuration would be observed. This mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. youtube.com The incoming nucleophile can then attack this intermediate from either face with equal probability. The stability of the benzylic carbocation that would be formed from this compound would favor an SN1 pathway under appropriate conditions (e.g., a good leaving group and a polar protic solvent).

Diastereoselective Reactions Mediated by this compound

As a chiral molecule, this compound can be used to induce diastereoselectivity in reactions where a new stereocenter is formed. This can occur when the molecule itself is a substrate or when it is used as a chiral auxiliary.

When reacting with a prochiral electrophile, the existing stereocenter in this compound can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. chemrxiv.orgacs.org For example, the acylation of the amine with a prochiral acylating agent would result in two diastereomeric amides. The facial selectivity of the attack on the electrophile would be dictated by the steric and electronic environment created by the chiral center and the bulky o-tolyl group.

The following hypothetical data table illustrates the potential for diastereoselectivity in the reaction of (R)-2-isopropoxy-2-(o-tolyl)ethanamine with a prochiral ketone to form diastereomeric imines. The diastereomeric ratio (d.r.) would be expected to deviate from 1:1 due to the influence of the chiral center.

| Reactant 1 | Prochiral Ketone | Major Diastereomer | Minor Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (R)-2-Isopropoxy-2-(o-tolyl)ethanamine | Acetophenone | (R,R)-Imine | (R,S)-Imine | 75:25 |

| (R)-2-Isopropoxy-2-(o-tolyl)ethanamine | 2-Butanone | (R,R)-Imine | (R,S)-Imine | 65:35 |

| (R)-2-Isopropoxy-2-(o-tolyl)ethanamine | 3-Pentanone | (R,R)-Imine | (R,S)-Imine | 55:45 |

Influence of the o-Tolyl Moiety on the Reactivity of this compound

The o-tolyl group exerts a significant influence on the reactivity of this compound through both steric and electronic effects.

Steric Effects: The ortho-methyl group on the phenyl ring introduces considerable steric hindrance around the stereocenter. nih.govresearchgate.net This steric bulk can:

Hinder the approach of nucleophiles or electrophiles to the adjacent functional groups (the amine and the isopropoxy group).

Influence the conformational preferences of the molecule, potentially locking it into a specific arrangement that favors or disfavors certain reaction pathways. Studies on ortho-substituted biphenyls have shown that such substitution can create significant rotational barriers. researchgate.netrsc.org

Affect the rate of reactions at the stereocenter. For example, an SN2 reaction would be significantly slower compared to a less hindered analogue.

Electronic Effects: The methyl group of the o-tolyl moiety is an electron-donating group through an inductive effect. This can:

Slightly increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, although the steric hindrance would likely direct incoming electrophiles to the less hindered positions.

Influence the basicity of the amine. Generally, electron-donating groups on the phenyl ring of phenethylamines can increase basicity. However, the "ortho effect" often leads to a decrease in the basicity of ortho-substituted anilines, and a similar, though less pronounced, effect might be observed here due to steric hindrance to solvation of the conjugate acid.

Proposed Reaction Mechanisms for Key Transformations of this compound

Based on the functional groups present, several key transformations can be proposed for this compound.

N-Acylation: The primary amine is expected to readily undergo nucleophilic attack on the carbonyl carbon of acylating agents like acid chlorides or anhydrides. The reaction would proceed via a standard nucleophilic acyl substitution mechanism. The rate of this reaction might be somewhat impeded by the steric bulk of the adjacent o-tolyl and isopropoxy groups.

Ether Cleavage: The isopropoxy group can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. The mechanism would likely be SN1 in nature due to the formation of a resonance-stabilized benzylic carbocation. The reaction would be initiated by the protonation of the ether oxygen, followed by the departure of isopropanol (B130326) to form the carbocation. Subsequent attack by a halide ion would yield the corresponding 2-halo-2-(o-tolyl)ethanamine.

2 Isopropoxy 2 O Tolyl Ethanamine in Asymmetric Catalysis and Chiral Ligand Design

2-Isopropoxy-2-(o-tolyl)ethanamine as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. acs.orgnumberanalytics.com After the desired chiral product is formed, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. numberanalytics.comias.ac.in

Application in Asymmetric Carbon-Carbon Bond Formation

There is no available research demonstrating the use of this compound as a chiral auxiliary in asymmetric carbon-carbon bond forming reactions, such as aldol (B89426) reactions, Michael additions, or alkylations.

Development of Chiral Ligands Derived from this compound

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. These catalysts are instrumental in a vast number of asymmetric reactions. nih.govnih.gov The structure of this compound, featuring both a nitrogen and an oxygen atom, suggests its potential as a scaffold for N,O-bidentate ligands, or with further modification, P,N-ligands.

Coordination Chemistry of this compound Derivatives with Transition Metals

No studies have been published on the synthesis of derivatives of this compound and their subsequent coordination to transition metals. The exploration of their binding modes and the stereochemical properties of the resulting metal complexes has not been undertaken. scirp.org

Design Principles for this compound-Based Chiral Ligands (e.g., P,N- and N,O-Ligands)

The design of effective chiral ligands involves careful consideration of steric and electronic properties to create a specific chiral environment around the metal center. nih.govresearchgate.net While general principles for designing P,N- and N,O-ligands are well-established, their specific application to the this compound framework has not been reported.

Catalytic Applications of Metal Complexes with this compound-Derived Ligands

Given the absence of any reported synthesis of chiral ligands from this compound and their corresponding metal complexes, there are consequently no studies on their catalytic applications in asymmetric transformations. nih.govnih.gov

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral ligands are pivotal in steering the stereochemical course of the reaction. A hypothetical catalyst derived from this compound, in complex with a transition metal such as rhodium, ruthenium, or iridium, could potentially be applied to the asymmetric hydrogenation of various prochiral substrates, including olefins and ketones. The stereochemical outcome would be dictated by the specific geometry and electronic properties of the metal-ligand complex. However, no studies have been published to date that report the synthesis or use of such a catalyst system.

Asymmetric Ring Opening Reactions

The asymmetric ring opening of meso-epoxides and other strained cyclic compounds with various nucleophiles is a valuable method for accessing chiral building blocks. Chiral ligands are used to create a chiral environment around the metal catalyst, which in turn differentiates between the two enantiotopic faces of the substrate. While a catalyst system incorporating this compound could be conceived for such reactions, there is currently no experimental evidence to support this.

Other Enantioselective Catalytic Processes Utilizing this compound Derivatives

Beyond the aforementioned reactions, the structural motif of this compound suggests its potential derivatization to create a broader family of chiral ligands. For instance, the amine functionality could be modified to form amides, phosphoramidites, or other coordinating groups, potentially expanding the scope of its application to other enantioselective catalytic processes like hydrosilylation, conjugate addition, or Diels-Alder reactions. However, this remains a purely speculative area of research, as no such derivatives or their catalytic applications have been described in the literature.

Structure-Activity Relationships in this compound-Derived Chiral Catalysts

Understanding the relationship between the structure of a chiral ligand and the activity and enantioselectivity of the corresponding catalyst is crucial for rational catalyst design. For a hypothetical catalyst derived from this compound, key structural features to investigate would include:

The absolute configuration of the chiral center.

The nature and size of the substituent on the nitrogen atom.

The steric and electronic effects of the o-tolyl group.

The influence of the isopropoxy group on the ligand's coordination properties.

Systematic variation of these structural parameters and subsequent evaluation in a catalytic reaction would be necessary to establish any structure-activity relationships. As of now, the absence of any catalytic data for this compound or its derivatives means that no such relationships have been established.

Derivatization and Functionalization of 2 Isopropoxy 2 O Tolyl Ethanamine

Synthesis of Amide and Carbamate (B1207046) Derivatives of 2-Isopropoxy-2-(o-tolyl)ethanamine

The primary amine group of this compound serves as a nucleophilic handle for the straightforward synthesis of a wide range of amide and carbamate derivatives. These reactions are fundamental in modifying the compound's properties for various applications, such as in the development of chiral auxiliaries or as intermediates in the synthesis of more complex molecules.

Amide derivatives are typically prepared through the coupling of this compound with carboxylic acids, acyl chlorides, or acid anhydrides. The choice of coupling reagent and reaction conditions can be tailored to the specific substrate. For instance, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions.

Similarly, carbamate derivatives can be synthesized by reacting the parent amine with chloroformates or by isocyanate intermediates. The reaction with an appropriate alkyl or aryl chloroformate in the presence of a base, such as triethylamine (B128534) or pyridine, readily yields the corresponding carbamate.

Table 1: Representative Synthesis of Amide and Carbamate Derivatives

| Derivative Type | Reagents | General Reaction |

|---|---|---|

| Amide | Carboxylic Acid, EDC, HOBt | R-COOH + this compound → R-CONH-CH₂-CH(OiPr)(o-tolyl) |

| Amide | Acyl Chloride, Triethylamine | R-COCl + this compound → R-CONH-CH₂-CH(OiPr)(o-tolyl) |

Formation of Imines and Schiff Bases from this compound

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis, or simply upon heating with the removal of water. The resulting C=N double bond of the imine can be a key functional group for further transformations.

These imine derivatives are valuable intermediates in organic synthesis. For example, they can be reduced to secondary amines, or the imine nitrogen can act as a directing group in stereoselective reactions. The nature of the aldehyde or ketone used will determine the substitution pattern at the imine carbon, offering a route to a diverse array of derivatives.

Modification of the o-Tolyl Group and its Impact on Reactivity and Stereocontrol

The o-tolyl group in this compound provides a site for further functionalization through aromatic substitution reactions. Electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce new functional groups onto the aromatic ring. The position of substitution will be directed by the existing methyl and isopropoxy-ethanamine groups.

Modification of the o-tolyl group can have a significant impact on the reactivity and stereocontrol exerted by the molecule when used as a chiral auxiliary. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, which in turn can influence the stereochemical outcome of reactions at a remote chiral center. The steric bulk of the substituent can also play a crucial role in directing the approach of reagents.

Introduction of Additional Chiral Elements onto the this compound Scaffold

To enhance the stereodirecting ability of this compound, additional chiral elements can be incorporated into its structure. This can be achieved by reacting the primary amine with a chiral carboxylic acid or a chiral aldehyde to form a diastereomeric amide or imine, respectively.

Alternatively, the isopropoxy group could be replaced by a different chiral alkoxy group. This would create a new stereocenter and could lead to enhanced diastereoselectivity in subsequent reactions where the molecule is employed as a chiral ligand or auxiliary. The synthesis of such diastereomeric derivatives allows for the fine-tuning of the steric and electronic environment around the existing chiral center.

Spectroscopic Characterization Methods for Structural Elucidation of this compound Derivatives

The structural elucidation of the newly synthesized derivatives of this compound relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the derivatives.

In ¹H NMR, the formation of an amide or carbamate is confirmed by the appearance of a new N-H signal, often as a broad singlet or a doublet, and the characteristic signals of the newly introduced acyl or carbamoyl (B1232498) group.

For imines, the disappearance of the primary amine protons and the appearance of a new signal for the imine proton (CH=N) are key diagnostic features.

¹³C NMR provides information on the carbon framework, with characteristic shifts observed for the carbonyl carbon of amides and carbamates, and the imine carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.

The formation of an amide is indicated by the appearance of a strong C=O stretching band (typically around 1630-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).

Carbamates also show a strong C=O stretch, usually at a slightly higher frequency than amides (1680-1730 cm⁻¹).

The formation of an imine is characterized by the appearance of a C=N stretching vibration (around 1620-1690 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the derivatives and to gain information about their fragmentation patterns, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition.

Table 2: Key Spectroscopic Data for Derivative Characterization

| Derivative Type | Spectroscopic Method | Key Diagnostic Features |

|---|---|---|

| Amide | ¹H NMR | Appearance of N-H signal, signals for acyl group. |

| ¹³C NMR | Signal for amide carbonyl carbon (~170 ppm). | |

| IR | C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹). | |

| Carbamate | ¹H NMR | Appearance of N-H signal, signals for alkoxycarbonyl group. |

| ¹³C NMR | Signal for carbamate carbonyl carbon (~155 ppm). | |

| IR | C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹). | |

| Imine | ¹H NMR | Disappearance of NH₂ signals, appearance of CH=N signal. |

| ¹³C NMR | Signal for imine carbon (~160-170 ppm). |

Computational Chemistry and Theoretical Investigations of 2 Isopropoxy 2 O Tolyl Ethanamine

Conformational Analysis of 2-Isopropoxy-2-(o-tolyl)ethanamine

Conformational analysis is a crucial step in understanding the three-dimensional structure of a flexible molecule like this compound and its influence on the compound's physical and chemical properties.

Identification of Energy Minima and Global Conformations

To identify the stable conformations of this compound, a systematic or stochastic conformational search would be performed. This involves rotating the rotatable bonds in the molecule, such as the C-C and C-O bonds of the isopropoxy and ethanamine side chains, and calculating the potential energy of each resulting conformation.

The goal is to locate all the energy minima on the potential energy surface. These minima correspond to stable, low-energy conformations of the molecule. The conformation with the absolute lowest energy is termed the global minimum conformation, which represents the most likely structure of the molecule in its ground state. Other local minima represent other accessible, stable conformations.

A hypothetical potential energy surface scan for a key dihedral angle would reveal the relative energies of different rotational isomers (rotamers).

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (example) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 2.50 |

Intramolecular Interactions and Their Influence on Conformation

The preferred conformations of this compound would be governed by a balance of various intramolecular interactions. These include:

Steric Hindrance: Repulsive interactions between bulky groups, such as the o-tolyl group and the isopropoxy group, would significantly influence the molecule's shape. Certain rotational conformations would be disfavored due to steric clashes.

Hydrogen Bonding: The amine (-NH2) group can act as a hydrogen bond donor, and the oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor. The possibility of an intramolecular hydrogen bond between these two groups would be investigated as it could significantly stabilize certain conformations.

van der Waals Forces: Attractive and repulsive forces between non-bonded atoms also play a role in determining the final geometry.

Electronic Structure and Reactivity Prediction of this compound

Understanding the electronic structure of a molecule is key to predicting its reactivity.

Application of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO would likely be localized on the nitrogen atom of the amine group or the π-system of the tolyl group, making these sites susceptible to electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO would likely be distributed over the aromatic ring, suggesting that nucleophilic attack would be less favorable at this part of the molecule.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.

Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.0 |

Electrostatic Potential Surface Analysis for Reactivity Hotspots

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. Different colors on the ESP map indicate regions of different electrostatic potential.

Red Regions: These indicate areas of negative electrostatic potential, which are electron-rich and are likely sites for electrophilic attack. In this compound, the nitrogen atom of the amine group and the oxygen atom of the isopropoxy group would be expected to be in red regions.

Blue Regions: These indicate areas of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group would likely be in a blue region.

Green/Yellow Regions: These represent areas of neutral or intermediate electrostatic potential.

The ESP map would be a valuable tool for predicting how this compound would interact with other molecules and for identifying potential sites of reactivity.

Reaction Mechanism Elucidation using Computational Methods for this compound Transformations

Computational methods can be used to model the step-by-step process of a chemical reaction involving this compound. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the energy changes that occur as the reaction progresses. The highest point on the energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a faster reaction.

For example, in a hypothetical N-alkylation reaction of this compound, computational methods could be used to:

Model the approach of the alkylating agent to the amine group.

Locate the transition state structure for the bond-forming step.

Calculate the activation energy for the reaction.

Determine the stereochemical outcome of the reaction if a chiral center is formed.

By comparing the activation energies for different possible reaction pathways, the most likely reaction mechanism can be determined.

Transition State Characterization and Energy Barriers

The synthesis and reactions of chiral amines like this compound involve the formation of transient, high-energy structures known as transition states. Computational chemistry provides powerful tools to characterize these fleeting structures and to calculate the energy barriers associated with their formation, which are crucial for understanding reaction kinetics and mechanisms.

Theoretical investigations into the transition states of reactions involving analogous chiral amines often employ Density Functional Theory (DFT) calculations. These studies focus on locating the saddle points on the potential energy surface corresponding to the transition state. Key parameters that are characterized include the geometry of the transition state, its vibrational frequencies (which must include a single imaginary frequency corresponding to the reaction coordinate), and the activation energy (the energy difference between the reactants and the transition state).

For a hypothetical reaction, such as the N-alkylation of this compound, a computational study would model the approach of the electrophile to the nitrogen atom. The transition state would feature a partially formed N-C bond and a partially broken bond in the electrophile. The calculated energy barrier would provide insight into the reaction rate.

Illustrative Data for a Hypothetical Reaction:

| Reaction Step | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Solvated |

| N-Alkylation | 15.2 | 12.8 |

| Racemization | 25.7 | 23.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of computational studies on similar amine compounds.

Reaction Pathway Mapping and Energetics

Computational chemists can map the entire reaction pathway for a chemical transformation, providing a detailed understanding of the energetic landscape. This involves identifying all intermediates, transition states, and products along the reaction coordinate. The relative energies of these species provide a thermodynamic and kinetic profile of the reaction.

These energetic maps are often visualized as potential energy surface diagrams, which plot the energy of the system as a function of the reaction coordinate. Such diagrams for related chiral amines have revealed the influence of steric and electronic effects of substituents on the reaction energetics.

Chiral Recognition and Enantioselectivity Modeling in this compound Systems

Chiral recognition is a fundamental process in enantioselective catalysis and separation science, where a chiral molecule selectively interacts with one enantiomer of another chiral compound. Computational modeling is an invaluable tool for understanding the molecular basis of this recognition.

In the context of this compound, computational studies could model its interaction with a chiral catalyst or a chiral stationary phase in chromatography. These models can predict the most stable diastereomeric complexes formed between the amine and the chiral selector. The energy difference between the complexes formed with the (R)- and (S)-enantiomers of the amine is directly related to the enantioselectivity of the process.

Molecular dynamics (MD) simulations and docking studies are often used to explore the conformational landscape of these interactions and to identify the key intermolecular forces, such as hydrogen bonding, π-π stacking, and steric repulsion, that govern chiral recognition.

Illustrative Binding Energies for Chiral Recognition:

| Enantiomer of this compound | Binding Energy with a Chiral Selector (kcal/mol) |

| (R)-enantiomer | -8.5 |

| (S)-enantiomer | -7.2 |

Note: This data is hypothetical and illustrates how computational models quantify the difference in interaction strength that leads to chiral recognition.

Advanced Applications and Future Directions in 2 Isopropoxy 2 O Tolyl Ethanamine Research

Role of 2-Isopropoxy-2-(o-tolyl)ethanamine in Materials Science

There is currently no specific information available in the public research domain detailing the use of this compound as a precursor for advanced polymers or in the synthesis of chiral dendrimers. While chiral dendrimers are a significant area of research, with various chiral building blocks being utilized for their construction, the application of this particular compound has not been documented. nih.gov

Use of this compound in Agrochemistry or Specialty Chemical Synthesis

Information regarding the application of this compound in agrochemistry or in the synthesis of other specialty chemicals is not found in the surveyed literature.

Emerging Synthetic Methodologies for this compound Production

While emerging synthetic methodologies are a constant focus in chemical research, specific new methods for the production of this compound have not been detailed in the available literature.

Integration of this compound into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer significant advantages for chemical synthesis, including enhanced safety, efficiency, and scalability. dtu.dkresearchgate.netmdpi.commdpi.com These technologies have been successfully applied to a variety of chemical transformations. rsc.org However, there is no specific mention in the available research of the integration of this compound synthesis or use within these advanced platforms.

Unexplored Reactivity Patterns and Transformation Pathways for this compound

The reactivity and potential transformation pathways of this compound remain an area with no significant published research. The exploration of its chemical behavior is a potential avenue for future scientific investigation.

Challenges and Opportunities in Fundamental this compound Research

The primary challenge in the fundamental research of this compound is the apparent lack of foundational studies. This absence of data presents a significant opportunity for original research to characterize its properties, explore its reactivity, and potentially uncover novel applications in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Isopropoxy-2-(o-tolyl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves substitution or condensation reactions. For example, nucleophilic substitution of a halogenated precursor with isopropoxy groups can yield the target compound. Optimization includes adjusting solvent polarity (e.g., using DMF for polar intermediates) and temperature (60–80°C for controlled reactivity). Catalytic systems, such as palladium-based catalysts, may enhance efficiency in coupling reactions .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use High Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) .

- Structural Confirmation : Employ NMR (¹H/¹³C) and FTIR spectroscopy. For example, FTIR peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 4°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use TGA to evaluate thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent choice, cell line variability). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Case Study : In a study on analogous compounds, steric hindrance from substituents reduced bioactivity by 40%, highlighting the need for conformational analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) when modifying substituents on the ethanamine core?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects of substituents.

- Experimental SAR : Synthesize analogs with varying substituents (e.g., methoxy vs. isopropoxy) and test in bioassays. For example, replacing isopropoxy with tert-butyl groups increased lipophilicity (logP +1.2) but reduced solubility .

Q. How can researchers design experiments to elucidate the biochemical pathways affected by this compound?

- Methodological Answer :

- Omics Approaches : Conduct transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS) on treated cell lines to identify dysregulated pathways.

- Mechanistic Studies : Use CRISPR-Cas9 knockouts of suspected targets (e.g., GPCRs) to validate involvement. For related compounds, pathway inhibition was linked to MAPK signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.